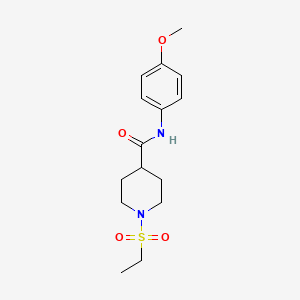
1-(ethylsulfonyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide
説明
1-(ethylsulfonyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as EPPC and is a piperidine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of EPPC is not fully understood, but studies have suggested that it may act on various signaling pathways involved in cancer growth, inflammation, and pain. EPPC has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. EPPC has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. Additionally, EPPC has been shown to activate the TRPA1 channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
EPPC has been shown to have various biochemical and physiological effects, including reducing cancer cell growth, inducing apoptosis, reducing inflammation, and reducing pain. Studies have also shown that EPPC can modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and caspase-3, which is involved in apoptosis.
実験室実験の利点と制限
EPPC has several advantages for lab experiments, including its relatively simple synthesis method, its ability to inhibit cancer cell growth, induce apoptosis, reduce inflammation, and reduce pain. However, EPPC also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on EPPC, including further studies on its mechanism of action and its potential therapeutic applications in cancer, inflammation, and pain management. Additionally, further studies are needed to determine the optimal dosage and administration of EPPC for these applications. Other future directions include the development of analogs of EPPC with improved solubility and reduced toxicity.
科学的研究の応用
EPPC has shown potential therapeutic applications in various scientific research areas, including cancer, inflammation, and pain management. Studies have shown that EPPC can inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo, making it a promising candidate for cancer treatment. In addition, EPPC has been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis. EPPC has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
特性
IUPAC Name |
1-ethylsulfonyl-N-(4-methoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-12(9-11-17)15(18)16-13-4-6-14(21-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMYKFSVRFGYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4111114.png)
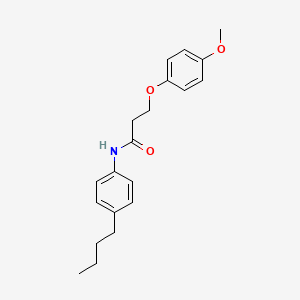


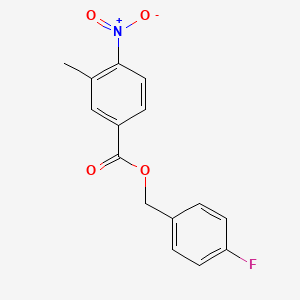

![1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine](/img/structure/B4111149.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4111157.png)
![2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4111180.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111199.png)
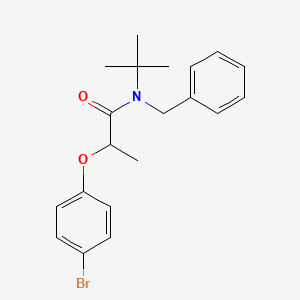
![methyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4111203.png)
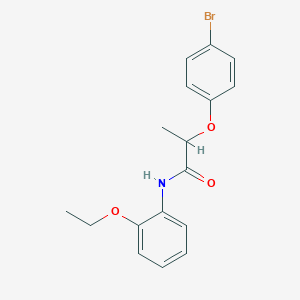
![4,4'-oxybis[N'-(3-methylbutanoyl)benzohydrazide]](/img/structure/B4111212.png)